4-Amino-3-chloro-6-iodo-1H-indazole
Overview
Description
4-Amino-3-chloro-1H-indazole is a chemical compound with the molecular weight of 167.6 .
Synthesis Analysis
The synthesis of 1H-indazole involves a cyclization step . A previous mechanism for this step was found to be nonfeasible, and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The IUPAC name of 4-Amino-3-chloro-1H-indazole is 3-chloro-1H-indazol-4-amine . The InChI code is 1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
4-Amino-3-chloro-1H-indazole is a solid substance stored at refrigerator temperatures . It has a molecular weight of 167.6 .Scientific Research Applications
Synthesis and Biological Importance
- Indazoles, including compounds similar to 4-Amino-3-chloro-6-iodo-1H-indazole, have been synthesized and evaluated for various biological activities. For instance, a study presented the synthesis of derivatives from 6-nitro-1H-indazole, testing their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These derivatives demonstrated promising results in these fields (Samadhiya et al., 2012).
Antitumor Activity
- Indazole derivatives have been linked to antitumor activities. A compound synthesized from 4-morpholino-1H-indazol-3-amine showed significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
- Another study discovered 6-aminoindazole derivatives with excellent cytotoxicity in the human colorectal cancer cell line, HCT116, suggesting their potential as novel anticancer agents (Hoang et al., 2022).
Catalysis and Chemical Synthesis
- Indazole regioisomers have been utilized in chemical reactions, such as the synthesis of pyrimidine fused indazole derivatives, highlighting their importance in organic synthesis and potential applications in medicinal chemistry (Yakaiah et al., 2008).
Corrosion Inhibition
- Heterocyclic diazoles, including indazole derivatives, have been studied for their corrosion inhibitory properties on iron in acidic environments. These studies contribute to understanding how such compounds can be used in protecting metals from corrosion (Babić-Samardžija et al., 2005).
Antiproliferative Evaluation
- Indazole derivatives have been synthesized and tested for their antiproliferative activity against cancer cell lines, showing significant potential as anticancer agents. This research opens doors to the development of new therapeutic drugs (Molinari et al., 2015).
Mechanism of Action
While specific information on the mechanism of action of 4-Amino-3-chloro-6-iodo-1H-indazole was not found, indazole-containing heterocyclic compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Safety and Hazards
The safety information for 4-Amino-3-chloro-1H-indazole includes hazard statements H317, H319 and precautionary statements P280, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
While specific future directions for 4-Amino-3-chloro-6-iodo-1H-indazole were not found, the synthesis of 1H-indazoles has been a topic of recent research . The development of new synthetic approaches, including a new practical synthesis of 1H-indazole, suggests potential future directions in this area .
Properties
IUPAC Name |
3-chloro-6-iodo-2H-indazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDBCWSCOZINCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298384 | |
Record name | 3-Chloro-6-iodo-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-30-2 | |
Record name | 3-Chloro-6-iodo-1H-indazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-iodo-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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